5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline

Catalog No.
S13021170
CAS No.
654650-79-0
M.F
C23H19N3
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-...

CAS Number

654650-79-0

Product Name

5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline

IUPAC Name

5-methyl-1,3-diphenyl-4H-pyrazolo[4,3-c]quinoline

Molecular Formula

C23H19N3

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C23H19N3/c1-25-16-20-22(17-10-4-2-5-11-17)24-26(18-12-6-3-7-13-18)23(20)19-14-8-9-15-21(19)25/h2-15H,16H2,1H3

InChI Key

UYPCRWHPSBQKAP-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C3=CC=CC=C31)N(N=C2C4=CC=CC=C4)C5=CC=CC=C5

5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound features a unique structure characterized by a fused pyrazole and quinoline ring system, which contributes to its diverse chemical properties and biological activities. The presence of two phenyl groups and a methyl group enhances its molecular complexity and potential for various applications in medicinal chemistry.

The synthesis of 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions that may include condensation reactions, cyclization processes, and functional group transformations. One common method for synthesizing pyrazoloquinolines involves the reaction of hydrazines with appropriate carbonyl compounds or their derivatives. For example, the reaction of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with phenylhydrazine can yield various pyrazoloquinoline derivatives through cyclization processes under acidic or basic conditions .

Research indicates that compounds within the pyrazoloquinoline class exhibit a range of biological activities. Specifically, 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline has demonstrated potential as an anti-inflammatory agent and selective cyclooxygenase-2 inhibitor. Additionally, some derivatives have shown promise as anticancer agents due to their ability to act as photosensitizers in photodynamic therapy . The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.

Several synthetic pathways exist for the preparation of 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline:

  • Condensation Reactions: The initial step often involves the condensation of hydrazine derivatives with aldehydes or ketones.
  • Cyclization: Following condensation, cyclization occurs to form the pyrazole ring. This can be facilitated by heating or using catalytic conditions.
  • Functionalization: Subsequent reactions may introduce additional functional groups or modify existing ones to enhance biological activity or solubility.

For instance, one method involves treating 6-bromoquinoline derivatives with hydrazine derivatives under reflux conditions to yield the desired product .

The applications of 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline span various fields:

  • Pharmaceutical Development: Due to its anti-inflammatory and anticancer properties, this compound is being explored for potential therapeutic applications.
  • Chemical Probes: Its unique structural features make it suitable for use as a chemical probe in biological studies.
  • Materials Science: The compound may also find applications in materials science due to its photophysical properties.

Interaction studies involving 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline often focus on its binding affinity to various enzymes and receptors. For example, molecular docking studies have shown that certain derivatives exhibit strong binding affinities towards cyclooxygenase enzymes and other relevant biological targets. Such studies help elucidate the mechanism of action and guide further modifications to enhance efficacy and selectivity .

Several compounds share structural similarities with 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline:

Compound NameStructure FeaturesBiological Activity
1H-Pyrazolo[3,4-b]quinolineSimilar fused ring system; different substitutionsAnticancer properties
1H-Pyrazolo[4,3-b]quinolineFused pyrazole and quinoline; different nitrogen positionsAnti-inflammatory effects
N-substituted pyrazolinesVarying substitutions on the pyrazole ringCyclooxygenase inhibitors

Uniqueness

What sets 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline apart from these similar compounds is its specific arrangement of methyl and phenyl groups which enhances its pharmacological profile. Its unique structural characteristics contribute to distinct interactions with biological targets compared to other pyrazoloquinolines.

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Exact Mass

337.157897619 g/mol

Monoisotopic Mass

337.157897619 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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